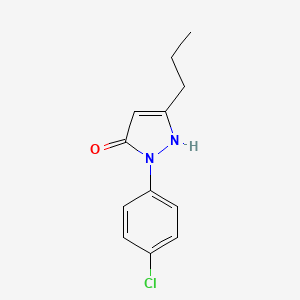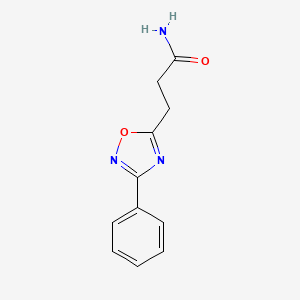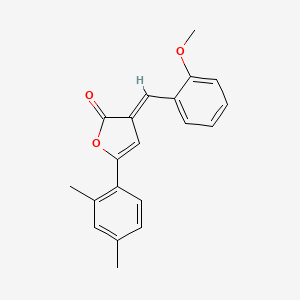![molecular formula C20H19N3O2S B4787873 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE](/img/structure/B4787873.png)
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE
Overview
Description
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridyl cyanide core with various functional groups attached
Preparation Methods
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent use . Industrial production methods may involve optimizing these MCRs for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyridyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Coupling Reactions: The compound’s functional groups enable it to participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound’s indole and pyridyl groups are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyridyl cyanides, such as:
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl compounds: These share the indole core and exhibit similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the indole group and are used in medicinal chemistry.
3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound is another indole derivative with potential therapeutic applications.
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(11-25-3)16(9-21)20(22-13)26-12-19(24)17-10-23(2)18-7-5-4-6-15(17)18/h4-8,10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWHAZIXXSHXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CN(C3=CC=CC=C32)C)C#N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4787802.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4787823.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4787836.png)


![4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4787868.png)
![(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4787881.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-cyclohexylacetamide](/img/structure/B4787884.png)
![Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane](/img/structure/B4787887.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-propoxybenzamide](/img/structure/B4787890.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4787894.png)
![N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4787895.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4787897.png)
